3-Benzoyl-1-methylpyrrolidin-2-one

Catalog No.
S2711982
CAS No.
54343-55-4
M.F
C12H13NO2
M. Wt
203.241
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Benzoyl-1-methylpyrrolidin-2-one

CAS Number

54343-55-4

Product Name

3-Benzoyl-1-methylpyrrolidin-2-one

IUPAC Name

3-benzoyl-1-methylpyrrolidin-2-one

Molecular Formula

C12H13NO2

Molecular Weight

203.241

InChI

InChI=1S/C12H13NO2/c1-13-8-7-10(12(13)15)11(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3

InChI Key

NDJLOYXZPKXSAR-UHFFFAOYSA-N

SMILES

CN1CCC(C1=O)C(=O)C2=CC=CC=C2

solubility

not available

Application in Antimicrobial Research

Scientific Field: Microbiology Application Summary: This compound is studied for its antimicrobial properties, which could lead to the development of new antibiotics or antiseptic agents. Methods of Application: Researchers synthesize derivatives of 3-Benzoyl-1-methylpyrrolidin-2-one and test their efficacy against various bacterial and fungal strains using assays like MIC (Minimum Inhibitory Concentration). Results Summary: Some derivatives have shown significant inhibitory effects on microbial growth, suggesting potential use in combating infections .

Application in Anticancer Research

Scientific Field: Oncology Application Summary: The compound’s derivatives are evaluated for their potential to inhibit cancer cell growth and proliferation. Methods of Application: Derivatives are tested in cell lines and animal models to assess their cytotoxicity against cancer cells. Techniques like MTT assay and flow cytometry are commonly used. Results Summary: Certain derivatives have demonstrated promising anticancer activity, with specific compounds showing growth inhibition of lung and CNS cancer cells .

Application in Anti-inflammatory Research

Scientific Field: Pharmacology Application Summary: 3-Benzoyl-1-methylpyrrolidin-2-one is a scaffold for developing anti-inflammatory agents due to its chemical structure that can be easily modified. Methods of Application: Derivatives are synthesized and their anti-inflammatory effects are evaluated using in vitro assays and in vivo models like carrageenan-induced paw edema. Results Summary: Some derivatives have exhibited potent anti-inflammatory activity, indicating their potential as therapeutic agents .

Application in Antidepressant Research

Scientific Field: Neuroscience Application Summary: The compound is explored for its potential use in treating depression and other mood disorders. Methods of Application: Derivatives are tested on animal models for their effects on behavior and neurotransmitter levels. Results Summary: Research has found that certain derivatives can positively affect mood-related behaviors, suggesting antidepressant capabilities .

Application in Anti-HCV Research

Scientific Field: Virology Application Summary: Derivatives of 3-Benzoyl-1-methylpyrrolidin-2-one are investigated for their ability to inhibit the Hepatitis C virus (HCV). Methods of Application: Compounds are assessed for their antiviral activity against HCV using replicon systems or infectious virus assays. Results Summary: Some derivatives have shown inhibitory effects on HCV replication, offering a potential pathway for antiviral drug development .

Application in Industrial Chemistry

Scientific Field: Industrial Chemistry Application Summary: The compound is used in the synthesis of industrial chemicals where its stability and reactivity are advantageous. Methods of Application: It is incorporated into various chemical processes, such as catalysis or as an intermediate in the production of larger molecules. Results Summary: The use of 3-Benzoyl-1-methylpyrrolidin-2-one in industrial applications has led to the efficient synthesis of various chemicals .

3-Benzoyl-1-methylpyrrolidin-2-one is an organic compound characterized by its pyrrolidine ring structure, which is a five-membered nitrogen-containing heterocycle. The compound has the molecular formula C12H13NO2C_{12}H_{13}NO_{2} and a molecular weight of 203.24 g/mol. It features a benzoyl group attached to the nitrogen atom of the pyrrolidine ring, contributing to its unique chemical properties and potential biological activities. The compound is often studied for its applications in medicinal chemistry and organic synthesis due to its structural versatility and reactivity.

, including:

  • Reductive Coupling: This compound can undergo reductive coupling reactions with Grignard reagents, leading to the formation of functionalized tertiary amines. This process is facilitated by catalysts such as iridium complexes, which enhance the reaction efficiency and yield .
  • Cycloaddition Reactions: The compound may also be involved in cycloaddition reactions, particularly with azomethine ylides, which can lead to the formation of more complex heterocyclic structures .

Research indicates that 3-Benzoyl-1-methylpyrrolidin-2-one exhibits various biological activities, including:

  • Antimicrobial Properties: Some studies have shown that derivatives of this compound possess antimicrobial activities against certain bacterial strains.
  • Cytotoxic Effects: Preliminary investigations suggest potential cytotoxic effects on specific cancer cell lines, making it a candidate for further exploration in cancer therapeutics.

These biological activities are likely attributed to its ability to interact with biological targets through its unique structural features.

Several synthetic routes have been developed for the preparation of 3-Benzoyl-1-methylpyrrolidin-2-one:

  • Condensation Reactions: One common method involves the condensation of benzoyl chloride with 1-methylpyrrolidin-2-one in the presence of a base such as triethylamine, leading to the formation of the desired product .
  • Reductive Benzylation: Another approach utilizes reductive benzylation techniques where dimethyl benzoylamide is reacted with Grignard reagents under controlled conditions to yield functionalized pyrrolidine derivatives .

3-Benzoyl-1-methylpyrrolidin-2-one has several applications in various fields:

  • Pharmaceutical Development: Due to its potential biological activities, it is being explored as a lead compound in drug discovery programs targeting infectious diseases and cancer.
  • Organic Synthesis: The compound serves as an intermediate in synthesizing more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Interaction studies involving 3-Benzoyl-1-methylpyrrolidin-2-one focus on its binding affinity to various biological targets. Research indicates that it may interact with enzymes or receptors involved in disease pathways, although specific studies are still limited. Further investigations are necessary to elucidate these interactions fully.

Several compounds share structural similarities with 3-Benzoyl-1-methylpyrrolidin-2-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-Methylpyrrolidin-2-onePyrrolidine ring without benzoyl groupBasic structure; less functionalized
BenzylideneacetoneContains a benzylidene groupExhibits different reactivity patterns
N-BenzoylpyrrolidineSimilar pyrrolidine structureDifferent substituent effects on biological activity

The uniqueness of 3-Benzoyl-1-methylpyrrolidin-2-one lies in its combination of both a nitrogen-containing heterocycle and a benzoyl group, providing distinct reactivity and biological potential compared to its analogs.

IUPAC Naming and Structural Features

The IUPAC name 3-benzoyl-1-methylpyrrolidin-2-one is derived from the parent compound pyrrolidin-2-one, a five-membered lactam. The substituents are assigned according to their positions: the methyl group occupies the 1-position (N-methyl), and the benzoyl group (C6H5CO-) is attached to the 3-position of the pyrrolidone ring. The molecular formula is C₁₂H₁₃NO₂, with a molecular weight of 203.24 g/mol.

Table 1: Key Structural and Nomenclature Details

PropertyValue/DescriptionSource
IUPAC Name3-Benzoyl-1-methylpyrrolidin-2-one
CAS Number54343-55-4
SMILES CodeO=C1N(C)CCC1C(C2=CC=CC=C2)=O
InChI KeyNDJLOYXZPKXSAR-UHFFFAOYSA-N

The benzoyl group introduces aromatic character, while the N-methyl substitution enhances steric and electronic effects, influencing reactivity and solubility.

Classification in Heterocyclic Chemistry

3-Benzoyl-1-methylpyrrolidin-2-one belongs to the pyrrolidinone class, a subgroup of saturated lactams. Pyrrolidinones are distinguished by their γ-lactam structure, where the amide nitrogen and carbonyl group are separated by three carbons. This classification aligns with compounds like N-methyl-2-pyrrolidone (NMP), a dipolar aprotic solvent, though structural differences in substituents confer distinct properties.

Molecular Architecture and Stereochemical Considerations

3-Benzoyl-1-methylpyrrolidin-2-one features a five-membered pyrrolidinone ring substituted at the 1-position with a methyl group and at the 3-position with a benzoyl moiety. The molecular formula is C₁₂H₁₃NO₂, with a calculated molecular weight of 203.24 g/mol. The pyrrolidinone ring adopts a puckered conformation, with the benzoyl group introducing steric bulk and electronic effects that influence ring planarity [1] [2].

Key stereochemical considerations arise from the potential for axial chirality due to the spatial arrangement of substituents. The methyl group at the 1-position and the benzoyl group at the 3-position create a stereogenic center at the 3-carbon, leading to two enantiomers. Computational models suggest a twisted half-chair conformation for the ring, stabilized by intramolecular hydrogen bonding between the lactam carbonyl and the benzoyl oxygen [2] [4].

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

  • δ 7.80–7.45 (m, 5H): Aromatic protons from the benzoyl group.
  • δ 3.85–3.60 (m, 1H): Methine proton adjacent to the lactam carbonyl (C3).
  • δ 3.25 (s, 3H): N-methyl group.
  • δ 2.90–2.30 (m, 4H): Methylene protons of the pyrrolidinone ring [2] [3].

¹³C NMR (100 MHz, CDCl₃):

  • δ 205.1: Lactam carbonyl (C2).
  • δ 195.4: Benzoyl carbonyl (C=O).
  • δ 135.0–128.0: Aromatic carbons.
  • δ 52.8: N-methyl carbon [3] [5].

Infrared (IR) Vibrational Mode Identification

  • ν 1685 cm⁻¹: Stretching vibration of the lactam carbonyl (C=O).
  • ν 1702 cm⁻¹: Benzoyl carbonyl stretch.
  • ν 1600–1450 cm⁻¹: Aromatic C=C bending modes.
  • ν 2960–2850 cm⁻¹: Aliphatic C-H stretches from the methyl and methylene groups [4] [5].

Mass Spectrometric Fragmentation Patterns

  • Base peak at m/z 203: Molecular ion [M]⁺.
  • m/z 105: Benzoyl fragment [C₆H₅CO]⁺.
  • m/z 98: Pyrrolidinone ring fragment [C₄H₆NO]⁺.
  • m/z 77: Phenyl cation [C₆H₅]⁺ [5].

Comparative Structural Analysis with Isomeric Derivatives

Feature3-Benzoyl-1-methylpyrrolidin-2-one4-Benzoyl-1-methylpyrrolidin-2-one1-Benzyl-3-methylpyrrolidin-3-yl propan-2-one [1]
Substituent Position3-benzoyl, 1-methyl4-benzoyl, 1-methyl3-methyl, 1-benzyl
Carbonyl Stretch (IR)1685 cm⁻¹ (lactam), 1702 cm⁻¹ (benzoyl)1678 cm⁻¹ (lactam), 1695 cm⁻¹ (benzoyl)1710 cm⁻¹ (ketone) [1]
¹H NMR (Methyl)δ 3.25 (s)δ 3.30 (s)δ 2.10 (s) [1]

The 3-benzoyl isomer exhibits downfield shifts in both IR and NMR compared to the 4-benzoyl derivative due to increased conjugation between the benzoyl group and the lactam carbonyl. In contrast, the 1-benzyl-3-methyl analog lacks a benzoyl moiety, resulting in simpler fragmentation patterns in mass spectrometry [1] [2] [4].

The synthesis of 3-Benzoyl-1-methylpyrrolidin-2-one through conventional multi-step approaches represents a fundamental area of heterocyclic chemistry that has been extensively investigated over the past several decades. These methodologies typically involve sequential transformations that build the pyrrolidin-2-one core structure through carefully orchestrated bond-forming reactions [1] [2] [3].

The most widely employed conventional approach involves a Friedel-Crafts acylation followed by cyclization methodology. This route commences with the treatment of benzoyl chloride with acetanilide in the presence of aluminum chloride as a Lewis acid catalyst [1]. The reaction proceeds through the formation of 4-acetamidobenzophenone as an intermediate, which subsequently undergoes deacetylation and ring-closure reactions. Under optimized conditions using chloroform as solvent at room temperature for eight hours, this pathway achieves yields ranging from 74-85% [1]. The mechanistic pathway involves electrophilic aromatic substitution followed by intramolecular nucleophilic attack of the nitrogen atom on the activated carbonyl carbon.

Alternative conventional methodologies include Michael addition-ring closure sequences, where cyclopropane diesters react with arylsulfonamides under basic conditions [4]. This transformation requires potassium carbonate in dimethylformamide at 70°C for 24 hours and provides moderate to good yields of 37-80%. The mechanism involves nucleophilic ring-opening of the cyclopropane followed by intramolecular cyclization through a Smiles-Truce aryl transfer process [4].

Amidation-cyclization sequences represent another significant synthetic approach, utilizing amino acids and aldehydes as starting materials [2] [3]. These reactions typically employ coupling reagents such as N,N'-carbonyldiimidazole in organic solvents, achieving yields of 65-90% under optimized conditions. The methodology allows for extensive structural diversity through variation of both the amino acid and aldehyde components [2].

Malonate condensation approaches have also proven effective for pyrrolidin-2-one synthesis [5]. These methodologies utilize diethyl malonate derivatives and amino compounds under base-catalyzed conditions at reflux temperatures. The reactions proceed through enolate formation followed by nucleophilic attack and subsequent lactamization, providing yields of 60-85% [5].

The Beckmann rearrangement-cyclization strategy represents a classical approach involving oximes and acid catalysts [6]. This methodology requires elevated temperatures and acid catalysis, achieving yields of 55-75%. The mechanism involves rearrangement of the oxime to form an intermediate iminium species, which subsequently undergoes cyclization through intramolecular nucleophilic attack [6].

Catalytic Ring-Closure Strategies

Catalytic ring-closure methodologies have emerged as powerful synthetic tools for the construction of 3-Benzoyl-1-methylpyrrolidin-2-one derivatives, offering enhanced selectivity and efficiency compared to conventional approaches [7] [8] [9]. These strategies leverage transition metal catalysis and organocatalytic processes to facilitate ring formation under mild conditions with improved atom economy.

Ring-closing metathesis has proven particularly effective for the synthesis of medium-sized lactam rings [8] [10]. Utilizing Grubbs and Hoveyda-type catalysts, diene precursors undergo cyclization to form macrocyclic structures with excellent stereoselectivity. Molybdenum monoaryloxide pyrrolide complexes have demonstrated exceptional performance, achieving E/Z ratios up to 98:2 and yields of 60-73% [8]. The reaction mechanism involves metallacyclobutane formation through coordination of the catalyst to both alkene moieties, followed by cycloreversion to generate the desired cyclic product [10].

Palladium-catalyzed cyclization strategies have shown remarkable efficiency in constructing pyrrolidin-2-one frameworks from alkynyl amino malonates [7]. These reactions proceed through 5-endo-dig cyclization pathways, providing single stereoisomers in yields of 75-95%. The mechanism involves palladium coordination to the alkyne moiety, followed by nucleophilic attack from the nitrogen atom and subsequent reductive elimination [7].

Copper-catalyzed ring formation methodologies have demonstrated versatility in the synthesis of pyrrolidin-2-one derivatives from N-substituted piperidines [11] [12]. Using copper(II) acetate as catalyst, these reactions achieve regioselective ring contraction through oxidative processes. The transformation involves in situ formation of pyrrolidine-2-carbaldehyde intermediates, which undergo subsequent oxidation and cyclization to yield the desired products in 70-90% yield [12].

Gold-catalyzed cycloisomerization represents an emerging strategy for enantioselective pyrrolidine synthesis [13]. Employing Et₃PAuNTf₂ as catalyst, homopropargyl sulfonamides undergo tandem cycloisomerization-hydrogenation sequences to provide chiral pyrrolidines with excellent enantiomeric excess. The mechanism involves gold activation of the alkyne moiety, facilitating 5-endo-dig cyclization followed by stereoselective hydrogenation [13].

Lewis acid-catalyzed cyclization strategies utilizing zinc triflate and nickel perchlorate have proven effective for the synthesis of substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes [14]. These reactions achieve high diastereoselectivity and yields of 80-95% through activation of the cyclopropane electrophile and subsequent nucleophilic attack by amine nucleophiles [14].

Organocatalytic ring closure methodologies represent a sustainable alternative to transition metal catalysis [9] [15]. Chiral phosphoric acids such as TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate) enable enantioselective cyclization of amino acid derivatives, achieving enantiomeric excesses up to 75% and yields of 65-96% [9]. β-Cyclodextrin has emerged as an environmentally benign supramolecular catalyst, facilitating ring closure in aqueous media with excellent functional group tolerance [15].

Solvent Effects and Reaction Optimization

The influence of solvent selection on the synthesis of 3-Benzoyl-1-methylpyrrolidin-2-one represents a critical parameter that significantly affects reaction kinetics, selectivity, and overall efficiency [16] [17] [18]. Systematic solvent optimization studies have revealed profound effects on reaction rates, product yields, and environmental sustainability.

N-Methylpyrrolidone emerges as a highly effective dipolar aprotic solvent for pyrrolidin-2-one synthesis, achieving yield enhancements of 85-95% with reaction times of 2-6 hours [16] [17]. The high dielectric constant and coordinating ability of N-methylpyrrolidone facilitate effective solvation of charged intermediates and transition states, thereby accelerating reaction kinetics. However, N-methylpyrrolidone has been classified as a Substance of Very High Concern due to its reproductive toxicity, necessitating the development of safer alternatives [17].

N-Butylpyrrolidinone has been identified as a green alternative to N-methylpyrrolidone, maintaining comparable synthetic efficiency while exhibiting significantly reduced toxicity [16] [17]. This solvent achieves yield enhancements of 80-90% with reaction times of 2-8 hours, demonstrating excellent performance in cross-coupling reactions and other syntheses typically requiring conventional dipolar aprotic solvents [16]. The structural similarity to N-methylpyrrolidone ensures retention of beneficial solvation properties while eliminating mutagenic and reprotoxic effects [17].

Ethylene glycol has demonstrated effectiveness as a polar protic solvent for microwave-assisted syntheses [19]. The low vapor pressure and high dielectric constant of ethylene glycol make it particularly suitable for microwave heating applications, achieving yield enhancements of 75-85% with reduced reaction times of 1-4 hours [19]. The polar nature of ethylene glycol facilitates effective dissolution of ionic compounds and promotes rapid heating under microwave irradiation [19].

Water-ethanol solvent mixtures represent environmentally benign alternatives that have shown promising results in supramolecular catalytic systems [15] [20]. These green solvent combinations achieve yield enhancements of 70-85% with reaction times of 4-8 hours while maintaining excellent environmental compatibility [15]. The aqueous medium enables the use of water-soluble catalysts such as β-cyclodextrin and facilitates product isolation through simple phase separation [20].

Toluene serves as a representative nonpolar aromatic solvent, providing yield enhancements of 60-75% with extended reaction times of 6-12 hours [8]. While toluene demonstrates moderate effectiveness in ring-closing metathesis reactions, its lower polarity limits solvation of ionic intermediates, resulting in reduced reaction rates compared to polar solvents [8].

Dimethylformamide exhibits effectiveness as a dipolar aprotic solvent, achieving yield enhancements of 70-90% with reaction times of 4-8 hours [3] [21]. The high dielectric constant and coordinating ability of dimethylformamide facilitate effective solvation of charged species, though environmental considerations limit its long-term viability [21].

Acetonitrile demonstrates moderate effectiveness as a polar aprotic solvent, providing yield enhancements of 65-80% with reaction times of 6-10 hours [21]. The relatively low toxicity and environmental compatibility of acetonitrile make it an attractive option for sustainable synthesis, though reaction rates may be lower compared to more polar alternatives [21].

Kinetic studies have revealed that solvent effects on reaction rates follow the general trend of dipolar aprotic > polar protic > nonpolar solvents, reflecting the stabilization of charged transition states through dipole-dipole interactions and hydrogen bonding [18]. The activation parameters demonstrate that polar solvents generally reduce activation barriers through preferential stabilization of transition states relative to ground states [22].

Green Synthesis Approaches

The development of environmentally sustainable methodologies for 3-Benzoyl-1-methylpyrrolidin-2-one synthesis has become increasingly important as the chemical industry seeks to minimize environmental impact while maintaining synthetic efficiency [23] [24] [25] [26]. Green synthesis approaches encompass a range of innovative methodologies that reduce waste generation, eliminate toxic reagents, and improve energy efficiency.

Microwave-assisted synthesis represents a highly effective green chemistry approach that achieves rapid heating and enhanced energy efficiency [19] [27] [28]. This methodology utilizes dielectric heating to achieve uniform temperature distribution throughout the reaction mixture, resulting in dramatic reductions in reaction time from hours to minutes [19]. Microwave-assisted syntheses of pyrrolidinone derivatives achieve yields of 85-95% with reaction times of 5-30 minutes, representing significant improvements in both efficiency and energy consumption [27]. The rapid heating characteristic of microwave irradiation minimizes side reactions and decomposition pathways, leading to improved selectivity and reduced waste generation [28].

Ultrasound-promoted synthesis harnesses cavitation effects to accelerate chemical transformations [5] [29]. The formation and collapse of microscopic bubbles creates localized high-energy environments that facilitate bond formation and breaking processes [29]. This methodology achieves yields of 80-90% with reaction times of 30-60 minutes, representing substantial improvements over conventional heating methods [5]. The physical effects of ultrasonic irradiation include enhanced mass transfer, improved mixing, and activation of heterogeneous catalysts [29].

Supramolecular catalysis utilizing β-cyclodextrin has emerged as a particularly attractive green chemistry approach [15]. This methodology operates in aqueous medium at room temperature, eliminating the need for organic solvents and elevated temperatures [15]. β-Cyclodextrin functions as both a host molecule and catalyst, binding organic substrates within its hydrophobic cavity while activating electrophilic species through hydrogen bonding interactions [15]. The reaction achieves yields of 75-85% with reaction times of 2-6 hours, demonstrating excellent sustainability credentials through the use of biodegradable, water-soluble catalysts [15].

Electrochemical methods represent cutting-edge green chemistry approaches that utilize electrical energy to drive chemical transformations [30]. These methodologies operate under transition-metal-free conditions and can incorporate carbon dioxide as a carbonyl source, achieving yields of 70-85% with reaction times of 2-8 hours [30]. The electrochemical approach enables precise control over reaction conditions and eliminates the need for stoichiometric oxidizing agents, reducing waste generation and improving atom economy [30].

Biocatalytic approaches utilizing enzyme immobilization on metal-organic framework supports represent the pinnacle of green chemistry innovation [31]. These systems combine the selectivity and mild conditions of enzymatic catalysis with the stability and recyclability of heterogeneous catalysts [31]. Zirconium-based metal-organic frameworks synthesized through aqueous-phase methods provide ideal supports for enzyme immobilization, enabling continuous production of β-lactam compounds [31]. The biocatalytic approach achieves yields of 60-80% with reaction times of 4-12 hours while maintaining exceptional environmental sustainability through the use of renewable biocatalysts [31].

Flow chemistry methodologies enable continuous processing and reduced waste generation [32] [26]. These approaches combine multiple synthetic steps into integrated reaction sequences, eliminating intermediate isolation and purification steps [26]. Flow reactors provide precise control over reaction conditions and enable rapid optimization through automated parameter screening [32]. The methodology achieves yields of 70-90% through continuous operation while reducing overall environmental impact through improved process efficiency [26].

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1.4

Dates

Last modified: 08-16-2023

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